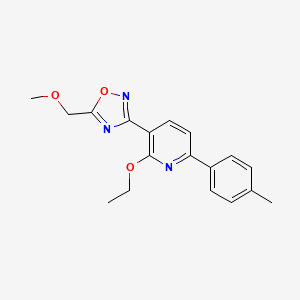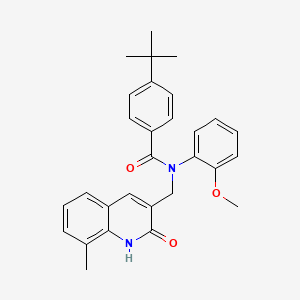
3-(2-ethoxy-6-(p-tolyl)pyridin-3-yl)-5-(methoxymethyl)-1,2,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-ethoxy-6-(p-tolyl)pyridin-3-yl)-5-(methoxymethyl)-1,2,4-oxadiazole, also known as ETP-46321, is a chemical compound that has been studied for its potential use in scientific research. This compound belongs to the family of oxadiazoles, which have been found to have various biological activities.
Wirkmechanismus
The mechanism of action of 3-(2-ethoxy-6-(p-tolyl)pyridin-3-yl)-5-(methoxymethyl)-1,2,4-oxadiazole involves its ability to disrupt the microtubule network in cells. This leads to cell cycle arrest and apoptosis, or programmed cell death. 3-(2-ethoxy-6-(p-tolyl)pyridin-3-yl)-5-(methoxymethyl)-1,2,4-oxadiazole has been found to bind to the colchicine site on tubulin, a protein that is essential for the formation of the microtubule network.
Biochemical and Physiological Effects:
3-(2-ethoxy-6-(p-tolyl)pyridin-3-yl)-5-(methoxymethyl)-1,2,4-oxadiazole has been found to have several biochemical and physiological effects. In addition to its cytotoxic effects on cancer cells, it has been shown to inhibit angiogenesis, the formation of new blood vessels that is essential for tumor growth. 3-(2-ethoxy-6-(p-tolyl)pyridin-3-yl)-5-(methoxymethyl)-1,2,4-oxadiazole has also been found to have anti-inflammatory effects, which may be useful in the treatment of various inflammatory conditions.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-(2-ethoxy-6-(p-tolyl)pyridin-3-yl)-5-(methoxymethyl)-1,2,4-oxadiazole in lab experiments is its specificity for the colchicine site on tubulin, which allows for targeted disruption of the microtubule network. However, one limitation is its relatively low solubility in water, which may affect its bioavailability and limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 3-(2-ethoxy-6-(p-tolyl)pyridin-3-yl)-5-(methoxymethyl)-1,2,4-oxadiazole. One area of interest is its potential use in combination with other therapeutic agents for the treatment of cancer. Another area of interest is its potential use in the treatment of other diseases, such as neurodegenerative disorders and autoimmune diseases. Further research is needed to fully understand the potential of 3-(2-ethoxy-6-(p-tolyl)pyridin-3-yl)-5-(methoxymethyl)-1,2,4-oxadiazole in these areas.
Synthesemethoden
The synthesis of 3-(2-ethoxy-6-(p-tolyl)pyridin-3-yl)-5-(methoxymethyl)-1,2,4-oxadiazole involves several steps, including the reaction of 2-ethoxy-6-(p-tolyl)pyridine-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 5-(methoxymethyl)-1,2,4-oxadiazole in the presence of a base to yield 3-(2-ethoxy-6-(p-tolyl)pyridin-3-yl)-5-(methoxymethyl)-1,2,4-oxadiazole.
Wissenschaftliche Forschungsanwendungen
3-(2-ethoxy-6-(p-tolyl)pyridin-3-yl)-5-(methoxymethyl)-1,2,4-oxadiazole has been studied for its potential use in various scientific research applications. One area of interest is its potential as a therapeutic agent for the treatment of cancer. Studies have shown that 3-(2-ethoxy-6-(p-tolyl)pyridin-3-yl)-5-(methoxymethyl)-1,2,4-oxadiazole has cytotoxic effects on cancer cells, specifically targeting the microtubule network and inducing cell death.
Eigenschaften
IUPAC Name |
3-[2-ethoxy-6-(4-methylphenyl)pyridin-3-yl]-5-(methoxymethyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3/c1-4-23-18-14(17-20-16(11-22-3)24-21-17)9-10-15(19-18)13-7-5-12(2)6-8-13/h5-10H,4,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJULMKOYGZKXQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=N1)C2=CC=C(C=C2)C)C3=NOC(=N3)COC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














